molecular formula C19H25NO2 B1385306 N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline CAS No. 1040691-20-0

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline

Cat. No.: B1385306
CAS No.: 1040691-20-0
M. Wt: 299.4 g/mol
InChI Key: NFLPMMMKTOELEB-UHFFFAOYSA-N
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Description

Structural Analysis of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline

Systematic IUPAC Nomenclature and Molecular Formula

The compound this compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions, presenting multiple acceptable naming formats that reflect its complex structural components. According to chemical database records, the primary International Union of Pure and Applied Chemistry name is N-{2-[2,4-Bis(2-methyl-2-propanyl)phenoxy]ethyl}-3-methoxyaniline, though several alternative systematic names are recognized. The compound is also designated as Benzenamine, N-[2-[2,4-bis(1,1-dimethylethyl)phenoxy]ethyl]-3-methoxy- in accordance with American Chemical Society nomenclature standards.

The molecular formula of this compound is established as C23H33NO2, indicating a substantial organic molecule containing twenty-three carbon atoms, thirty-three hydrogen atoms, one nitrogen atom, and two oxygen atoms. This molecular composition reflects the presence of multiple functional groups including the aromatic aniline system, the phenoxy ether linkage, and the methoxy substituent. The average molecular mass is calculated as 355.522 atomic mass units, while the monoisotopic mass is precisely determined as 355.251129 atomic mass units.

The Chemical Abstracts Service registry number for this compound is 1040691-12-0, providing a unique identifier for database searches and regulatory documentation. The molecular data confirms that this compound belongs to the class of substituted anilines, specifically featuring both phenoxy and methoxy functional groups that contribute to its distinctive chemical properties.

Property Value
Molecular Formula C23H33NO2
Average Molecular Mass 355.522 amu
Monoisotopic Mass 355.251129 amu
Chemical Abstracts Service Number 1040691-12-0
ChemSpider Identification 21330446

Crystallographic Characterization and Bonding Patterns

The crystallographic characterization of this compound reveals important structural features that influence its physical properties and chemical behavior. Related compounds in this chemical family have demonstrated specific crystallographic arrangements that provide insights into the bonding patterns and molecular organization of these complex organic molecules. Research on structurally similar compounds has shown that molecules containing benzimidazole ring systems with phenoxy substituents tend to form distinct crystallographic arrangements.

In related crystallographic studies, compounds featuring similar structural motifs exhibit almost planar aromatic ring systems with maximum deviations typically ranging from 0.047 to 0.050 Angstroms from perfect planarity. The dihedral angles between attached aromatic rings in these systems commonly measure between 85 and 90 degrees, indicating significant steric interactions that influence the overall molecular conformation. These geometric parameters suggest that this compound likely adopts a similar three-dimensional arrangement with the aromatic systems positioned at substantial angles to minimize steric hindrance.

The bonding patterns in this compound are characterized by the presence of multiple functional groups that can participate in various intermolecular interactions. The phenoxy ether linkage provides flexibility to the molecular framework while maintaining aromatic character, and the tert-butyl substituent introduces significant steric bulk that influences crystal packing arrangements. The methoxyaniline portion contributes both hydrogen bonding capability through the amine group and additional aromatic character through the methoxy-substituted benzene ring.

Intermolecular interactions in crystals of similar compounds typically involve hydrogen bonding patterns between amine groups and oxygen-containing functional groups, as well as weak carbon-hydrogen to oxygen interactions and carbon-hydrogen to pi electron interactions that contribute to crystal stability. These interactions form infinite chain structures along specific crystallographic axes, creating ordered arrangements that determine the material's physical properties.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shifts and coupling patterns that reflect the compound's complex molecular architecture. Proton Nuclear Magnetic Resonance spectral analysis of related phenylmethanimine compounds demonstrates characteristic chemical shift patterns that can be applied to understanding this target molecule.

Analysis of structurally related compounds reveals that aromatic protons typically appear in the range of 6.85 to 8.48 parts per million, with specific chemical shifts depending on the substitution pattern and electronic environment. For compounds containing methoxy groups attached to aromatic rings, the methoxy protons characteristically appear as singlets around 3.85 parts per million, providing a diagnostic signal for structural confirmation. The tert-butyl groups in related molecules generate characteristic singlet peaks around 2.24 to 2.45 parts per million, representing the nine equivalent methyl protons of each tert-butyl substituent.

The ethyl linker connecting the phenoxy and aniline portions would be expected to produce characteristic multipets in the aliphatic region, with the ethyl protons adjacent to nitrogen typically appearing at different chemical shifts than those adjacent to oxygen due to the different electronic environments. Proton Nuclear Magnetic Resonance spectroscopy would also reveal the characteristic splitting patterns resulting from scalar coupling between adjacent protons, providing additional structural confirmation.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information by revealing the carbon framework of the molecule. Aromatic carbons would appear in the range of 120 to 160 parts per million, with quaternary carbons typically appearing at different chemical shifts than those bearing hydrogen atoms. The methoxy carbon would appear around 55 parts per million, while the tert-butyl carbons would show characteristic patterns reflecting the tertiary and primary carbon environments.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would be expected to produce characteristic fragmentation patterns that reflect the molecular structure and provide definitive molecular weight confirmation. The molecular ion peak would appear at mass-to-charge ratio 355, corresponding to the calculated molecular weight of the intact molecule. This molecular ion would serve as the base peak for subsequent fragmentation analysis.

Common fragmentation patterns for compounds of this structural type typically involve cleavage at the ether linkage, producing fragments corresponding to the phenoxy and aniline portions of the molecule. Loss of the tert-butyl group (57 atomic mass units) represents a common fragmentation pathway for molecules containing this substituent, resulting in a significant fragment ion at mass-to-charge ratio 298. Additional fragmentation would likely involve loss of the methoxy group (31 atomic mass units) and various combinations of these losses.

The fragmentation pattern would also be expected to show characteristic ions corresponding to substituted aniline fragments and phenoxy fragments, providing structural confirmation for the individual components of the molecule. Analysis of related compounds suggests that the aromatic portions of the molecule would produce stable fragment ions due to the inherent stability of aromatic systems, while the aliphatic linker regions would be more susceptible to fragmentation.

Tandem mass spectrometry experiments would provide additional structural information by allowing selective fragmentation of specific ions, enabling detailed characterization of the fragmentation pathways and confirmation of proposed structural assignments. This technique would be particularly valuable for distinguishing between isomeric compounds or confirming the connectivity of the various structural components.

Infrared Vibrational Signatures

Infrared spectroscopy provides characteristic vibrational signatures that enable identification and structural characterization of this compound through analysis of functional group-specific absorption bands. The compound's complex structure would produce a distinctive infrared spectrum reflecting the vibrational modes of its various functional groups, including aromatic carbon-carbon stretching, carbon-hydrogen stretching, nitrogen-hydrogen stretching, and carbon-oxygen stretching vibrations.

The aniline portion of the molecule would be expected to produce characteristic nitrogen-hydrogen stretching vibrations in the range of 3300 to 3500 wavenumbers, appearing as medium to strong absorption bands that confirm the presence of the primary amine functional group. Aromatic carbon-carbon stretching vibrations would appear in the range of 1450 to 1600 wavenumbers, with multiple bands reflecting the presence of the substituted benzene rings in both the phenoxy and aniline portions of the molecule.

The methoxy functional group would contribute characteristic carbon-oxygen stretching vibrations around 1250 wavenumbers and carbon-hydrogen stretching vibrations in the range of 2800 to 3000 wavenumbers. The phenoxy ether linkage would produce additional carbon-oxygen stretching vibrations around 1200 to 1300 wavenumbers, distinguishable from the methoxy stretching by their different chemical environments and coupling patterns.

The tert-butyl substituents would contribute characteristic carbon-hydrogen stretching vibrations in the aliphatic region around 2900 to 3000 wavenumbers, with distinctive patterns reflecting the branched alkyl structure. These groups would also produce characteristic carbon-carbon stretching vibrations and carbon-hydrogen bending vibrations that would appear as medium intensity bands in the fingerprint region of the spectrum.

Properties

IUPAC Name

N-[2-(2-tert-butylphenoxy)ethyl]-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-19(2,3)17-10-5-6-11-18(17)22-13-12-20-15-8-7-9-16(14-15)21-4/h5-11,14,20H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLPMMMKTOELEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCNC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline, a compound with the molecular formula C₁₉H₂₅NO₂, has garnered attention in various biological research contexts due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, which enhances its lipophilicity, potentially influencing its biological activity. The structural components include:

  • Phenoxy Group : Contributes to the compound's interaction with biological targets.
  • Methoxy Group : May enhance solubility and stability.
  • Aniline Moiety : Often associated with various pharmacological activities.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its effectiveness is attributed to its ability to penetrate bacterial membranes, facilitated by the tert-butyl group which increases hydrophobic interactions .
  • Antiplasmodial Activity : In studies involving Plasmodium falciparum, the compound demonstrated significant antiplasmodial effects, particularly against late-stage trophozoites. This activity is linked to disturbances in mitochondrial function and hemoglobin catabolism within the parasite .
  • Neuroprotective Effects : Preliminary findings suggest that this compound may exert neuroprotective properties through antioxidant mechanisms and modulation of neurotransmitter receptors such as the α7 nicotinic acetylcholine receptor .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by variations in its structure. Key observations include:

  • Substituent Effects : The presence and position of substituents on the phenoxy and aniline rings significantly impact both potency and selectivity against specific biological targets. For instance, modifications to the tert-butyl group can alter hydrophobicity and membrane penetration capabilities .
  • Cytotoxicity Profiles : While exhibiting antimicrobial activity, some derivatives have shown varying degrees of cytotoxicity against human cell lines (e.g., MCF-7), indicating a need for careful optimization in drug development .

Antimicrobial Efficacy

A study analyzing the efficacy of this compound against MRSA reported a minimum inhibitory concentration (MIC) of 4 μg/mL. This level indicates strong potential for clinical application in treating resistant bacterial infections .

CompoundMIC (μg/mL)Target Organism
This compound4MRSA
Control8MRSA

Antiplasmodial Activity

In another study focused on antiplasmodial activity, this compound showed peak activity at sub-micromolar concentrations against P. falciparum strains, suggesting its potential as a lead compound for malaria treatment .

Scientific Research Applications

Biomedical Research

N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline is primarily used as a biochemical tool in proteomics research. Its ability to interact with various biological targets makes it valuable for studying protein interactions and functions within biological systems. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties, similar to other compounds with analogous structures.

Proteomics

The compound is utilized in proteomics to investigate protein interactions, which is crucial for understanding cellular mechanisms and disease pathways. It has been noted for its potential to modulate protein tyrosine kinases (PTKs), which are critical in various signaling pathways associated with cell proliferation and survival .

Drug Development

This compound has shown promise as an inhibitor of several protein tyrosine kinases, including FLT3, c-KIT, and TrkB. These kinases are involved in critical signaling pathways that regulate cell functions, making this compound a candidate for therapeutic applications in cancer treatment and other proliferative diseases .

Case Studies and Research Findings

  • FLT3 Inhibition in AML : A study demonstrated that compounds similar to this compound effectively inhibited FLT3 activity in AML cell lines, leading to reduced cell viability and increased apoptosis.
  • c-KIT and Mast Cell Disorders : Research indicated that the inhibition of c-KIT could alleviate symptoms in mast cell disorders, highlighting its role in modulating immune responses.
  • Neuroprotective Effects via TrkB : Studies on TrkB interactions showed that inhibiting this pathway could reduce neuronal death in models of neurodegeneration, suggesting therapeutic potential for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Features:
  • Target Compound: Tert-butyl group on phenoxy ring (steric hindrance). Methoxy group on aniline (electron-donating effect). Ethyl linker between phenoxy and aniline groups.
Analog Compounds from Evidence:

Compound from :

  • Contains a tert-butyldimethylsilyl (TBDMS) group and methoxyphenyl residues.
  • Higher molecular weight due to silyl protection and additional functional groups.
  • Likely lower solubility in polar solvents compared to the target compound due to bulky silyl groups .

Compound from : 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5). Tetramethylbutyl substituent (less branched than tert-butyl) and ethoxyethanol chain. Enhanced hydrophilicity compared to the target compound due to the ethoxyethanol group .

Table 1: Substituent-Driven Property Comparison
Property Target Compound Compound Compound
Molecular Weight ~300–350 g/mol (estimated) >600 g/mol (exact value N/A) ~250–300 g/mol (estimated)
Solubility Moderate in organic solvents Low (silyl groups) Moderate (ethoxyethanol)
Steric Hindrance High (tert-butyl) Very high (TBDMS) Moderate (tetramethylbutyl)
Electron Effects Methoxy (electron-donating) Methoxyphenyl (similar) Ethoxy (mildly donating)

Reactivity and Stability

  • Acid Sensitivity: The tert-butyl group in the target compound may confer acid sensitivity, as seen in , where a tert-butyl carbamate derivative underwent cleavage under HCl in ethyl acetate . This suggests that the tert-butyl-phenoxy linkage in the target compound could be susceptible to acidic conditions. In contrast, the TBDMS group in provides stronger protection against hydrolysis but requires specialized conditions (e.g., fluoride ions) for deprotection .
  • Oxidative Stability: The methoxy group on the aniline ring may enhance oxidative stability compared to non-substituted analogs, as electron-donating groups can mitigate radical formation.

Q & A

Q. What are the common synthetic routes for preparing N-{2-[2-(tert-butyl)phenoxy]ethyl}-3-methoxyaniline, and what key intermediates are involved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
  • Step 1 : Prepare the tert-butylphenoxy ethyl moiety by reacting 2-(tert-butyl)phenol with ethylene glycol derivatives under basic conditions (e.g., K₂CO₃/NaI in dioxane) to form the ethoxy linkage .
  • Step 2 : Couple this intermediate with 3-methoxyaniline using carbamate-protected intermediates (e.g., tert-butyl carbamate) to avoid side reactions. Deprotection with HCl in ethyl acetate yields the final product .
  • Key Intermediates : Ethylene glycol derivatives, tert-butyl-protected amines, and halogenated aromatic precursors are critical .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the tert-butyl group (δ ~1.3 ppm for 9H), methoxy group (δ ~3.8 ppm), and aromatic protons .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI+) validate molecular weight and purity (>95%) .
  • IR Spectroscopy : Detect characteristic peaks for C-O-C (1250–1050 cm⁻¹) and NH stretches (3300–3500 cm⁻¹) .

Q. How can researchers mitigate byproduct formation during the synthesis of this compound?

  • Methodological Answer :
  • Protection/Deprotection Strategies : Use tert-butyl carbamate (Boc) groups to protect reactive amines during coupling steps, followed by acidic deprotection (e.g., HCl in ethyl acetate) .
  • Temperature Control : Maintain low temperatures (-40°C to 0°C) during sensitive steps (e.g., trifluoroacetylations) to prevent overreaction .
  • Purification : Employ flash chromatography (e.g., ethyl acetate/hexane gradients) or preparative HPLC to isolate the target compound from halogenated or oxidized byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethoxy linker in this compound under acidic conditions?

  • Methodological Answer :
  • The ethoxy group (-OCH₂CH₂-) undergoes protonation in acidic media, facilitating cleavage or rearrangement. For example:
  • In HCl/ethyl acetate, the linker may hydrolyze, requiring careful stoichiometric control to avoid degradation .
  • Computational modeling (e.g., DFT) can predict protonation sites and stability of intermediates .
  • Experimental Validation : Monitor reaction progress via TLC or in-situ IR to detect early-stage degradation .

Q. How does the tert-butyl group influence the compound’s solubility and crystallinity in different solvents?

  • Methodological Answer :
  • Solubility Tests : The tert-butyl group enhances lipophilicity, making the compound soluble in ethyl acetate, THF, and dichloromethane but poorly soluble in water .
  • Crystallography : X-ray diffraction of analogs (e.g., tert-butylphenoxy derivatives) reveals that bulky substituents disrupt crystal packing, reducing melting points and improving processability .

Q. What strategies are recommended for resolving contradictions in reported yield data for similar tert-butyl-aniline derivatives?

  • Methodological Answer :
  • Data Cross-Validation : Compare yields from divergent methods (e.g., Boc-protected vs. direct coupling routes) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or over-alkylation) that reduce yields .
  • Replication Studies : Reproduce high-yield protocols (e.g., HATU/DIPEA-mediated couplings) with strict anhydrous conditions to assess reproducibility .

Q. How can researchers optimize the stability of this compound during long-term storage?

  • Methodological Answer :
  • Stability Protocols :
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation or hydrolysis .
  • Lyophilization : For hygroscopic batches, lyophilize and store with desiccants (e.g., silica gel) .
  • Accelerated Degradation Studies : Expose samples to heat (40°C), light, or humidity and monitor via HPLC to identify degradation pathways .

Data Contradiction Analysis

Q. Why do some synthetic protocols report lower yields when using n-BuLi versus Grignard reagents for tert-butyl-phenoxy intermediates?

  • Methodological Answer :
  • Reactivity Differences : n-BuLi (strong base) may deprotonate sensitive methoxy or amine groups, leading to side reactions. Grignard reagents (e.g., Mg/THF) are less aggressive but require longer reaction times .
  • Case Study : In trifluoroacetophenone synthesis, n-BuLi gave 88% yield but required cryogenic conditions (-78°C), while Grignard methods achieved 70% yield at room temperature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.